(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Catalog No.
S827820
CAS No.
914458-39-2
M.F
C26H24FNO
M. Wt
385.5 g/mol
Availability
In Stock
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(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(napht...

CAS Number

914458-39-2

Product Name

(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

IUPAC Name

[5-(4-fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone

Molecular Formula

C26H24FNO

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C26H24FNO/c1-2-3-6-16-28-18-21(17-25(28)20-12-14-22(27)15-13-20)26(29)24-11-7-9-19-8-4-5-10-23(19)24/h4-5,7-15,17-18H,2-3,6,16H2,1H3

InChI Key

PJNACIYIFHTDCK-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C=C1C2=CC=C(C=C2)F)C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CCCCCN1C=C(C=C1C2=CC=C(C=C2)F)C(=O)C3=CC=CC4=CC=CC=C43

The compound (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a pyrrole ring, a naphthalene moiety, and a fluorophenyl substituent. This compound belongs to a class of chemicals that are often investigated for their potential biological activities, particularly in pharmacology. The presence of the fluorophenyl group may enhance its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

There is no current information regarding the mechanism of action of this compound.

  • Fluorine substitution can sometimes alter the reactivity and potential toxicity of a molecule compared to its non-fluorinated counterpart [].
  • Aromatic hydrocarbons like naphthalene can be flammable and slightly toxic [].
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  • Metabolic Pathways: The compound could be integrated into metabolic pathways where it may be converted into active metabolites that exert biological effects. Such pathways are crucial for understanding how the compound interacts with biological systems

    Research indicates that compounds with similar structures often exhibit significant biological activities, including:

    • Antioxidant Activity: Compounds containing aromatic rings, like naphthalene and fluorophenyl groups, are known to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases .
    • Anticancer Properties: Some studies suggest that derivatives of pyrrole can exhibit cytotoxic effects against cancer cell lines. The structural features of this compound may contribute to its ability to induce apoptosis in malignant cells .
    • Neuroactive Effects: Given its structural similarity to known psychoactive substances, this compound may also interact with neurotransmitter systems, potentially affecting mood and cognition .

  • The synthesis of (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone can be achieved through several methods:

    • Pyrrole Formation: The initial step often involves the synthesis of the pyrrole ring via a condensation reaction between an appropriate aldehyde and an amine.
    • Substitution Reactions: The introduction of the fluorophenyl group can occur through electrophilic aromatic substitution or nucleophilic substitution methods.
    • Coupling Reactions: Finally, coupling the naphthalen-1-yl group can be performed using cross-coupling techniques such as Suzuki or Heck reactions, which allow for the formation of carbon-carbon bonds between the different moieties .

    The potential applications of this compound span various fields:

    • Pharmaceutical Development: Due to its promising biological activities, it could serve as a lead compound in drug discovery for conditions such as cancer or neurodegenerative diseases.
    • Material Science: Its unique structure may also find applications in developing novel materials with specific electronic or optical properties.

    Interaction studies involving this compound typically focus on its binding affinity to various biological targets:

    • Receptor Binding Studies: Investigating how the compound interacts with specific receptors can provide insights into its mechanism of action and therapeutic potential.
    • Molecular Docking Simulations: Computational studies can predict how well this compound fits into target proteins, aiding in the design of more potent derivatives .

    Several compounds share structural similarities with (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, each exhibiting unique properties:

    Compound NameStructural FeaturesBiological Activity
    5-(4-Fluorophenyl)-1-pentylpyrrolePyrrole with fluorophenylAntidepressant effects
    NaphthalenesulfonamideNaphthalene core with sulfonamideAntimicrobial properties
    4-FluorobenzoylpyrrolePyrrole with fluorobenzoylAnticancer activity

    Uniqueness

    The uniqueness of (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone lies in its combination of both pyrrole and naphthalene structures along with a fluorinated aromatic ring. This configuration may enhance its lipophilicity and ability to penetrate biological membranes compared to other similar compounds.

    The compound (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone belongs to the naphthoylpyrrole family of synthetic cannabinoids, which represents one of seven major structural groups identified within synthetic cannabinoid receptor agonists. This classification system organizes synthetic cannabinoids based on their core structural frameworks, with naphthoylpyrroles distinguished by the presence of both a naphthoyl group and a pyrrole ring system. The compound specifically features a 4-fluorophenyl substituent at the 5-position of the pyrrole ring, a pentyl chain at the nitrogen position, and a naphthoyl group at the 3-position, conforming to the general structural pattern observed in this chemical family.

    The structural architecture of this compound demonstrates the systematic approach employed in synthetic cannabinoid development, where specific molecular regions are modified to optimize receptor binding properties. The naphthoyl moiety serves as a crucial pharmacophoric element, with the naphthalene ring system providing the aromatic stacking interactions necessary for cannabinoid receptor recognition. The pyrrole core replaces the indole ring system found in earlier synthetic cannabinoids, representing a significant structural modification that affects both binding affinity and selectivity profiles. Research has demonstrated that the conversion from naphthoylindoles to naphthoylpyrroles generally results in compounds with reduced cannabinoid receptor type 1 affinities, though specific substitution patterns can partially compensate for this reduction.

    The fluorine substitution at the para-position of the phenyl ring introduces an electronegative element that influences both the electronic properties and the lipophilicity of the molecule. Fluorine incorporation in synthetic cannabinoids has been extensively studied, with research indicating that the position and number of fluorine atoms significantly affect receptor binding characteristics. The pentyl chain at the nitrogen position represents an optimal alkyl chain length, as studies have shown that compounds with chain lengths shorter than four carbons typically exhibit minimal cannabinoid receptor affinity, while chains of four to six carbons produce optimal binding characteristics.

    Table 1: Structural Comparison of Related Naphthoylpyrrole Compounds

    CompoundPhenyl SubstitutionAlkyl ChainCannabinoid Receptor Type 1 Affinity (nM)Cannabinoid Receptor Type 2 Affinity (nM)
    (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone4-fluoropentylData not availableData not available
    John W. Huffman-3683-fluoropentyl16 ± 19.1 ± 0.7
    John W. Huffman-3633-trifluoromethylpentyl245 ± 571 ± 1
    John W. Huffman-030unsubstitutedpentyl87 ± 3320 ± 127

    Historical Context of Pyrrole-Based Cannabinoid Mimetics

    The development of pyrrole-based cannabinoid mimetics emerged from the extensive research program initiated by John W. Huffman and colleagues at Clemson University, which ultimately synthesized over 450 cannabinoid compounds. This research program, which began in the early to mid-1990s, represented a systematic exploration of non-classical cannabinoid structures designed to investigate the molecular requirements for cannabinoid receptor binding and activation. The pyrrole series represented a significant departure from the earlier aminoalkylindole compounds, as researchers sought to understand the minimal structural requirements for cannabinoid receptor recognition.

    Early structure-activity relationship studies revealed that the conversion from indole to pyrrole scaffolds generally resulted in decreased cannabinoid receptor affinity, particularly for the cannabinoid receptor type 1. Initial investigations demonstrated that pyrrole compounds with alkyl chains ranging from methyl to propyl at the nitrogen position failed to bind to cannabinoid receptor type 1, with binding affinities greater than 10,000 nanomolar. However, extension of the alkyl chain to butyl and longer showed improved affinity, with the pentyl derivative achieving reasonable binding characteristics. The compound John W. Huffman-030, representing the basic pentyl-substituted naphthoylpyrrole structure, demonstrated a cannabinoid receptor type 1 affinity of 87 nanomolar, establishing the foundation for subsequent structural modifications.

    The introduction of phenyl substituents at the 5-position of the pyrrole ring represented a crucial advancement in pyrrole-based cannabinoid chemistry. Research conducted in 2006 by the Huffman group demonstrated that incorporation of various aryl groups at this position could significantly enhance receptor binding affinity and selectivity. These phenylpyrrole derivatives were developed based on the aromatic stacking hypothesis, which proposed that cannabinoid receptor binding involved π-π stacking interactions between the aromatic systems of the ligand and aromatic amino acid residues within the receptor binding pocket.

    Table 2: Evolution of Pyrrole-Based Cannabinoid Structural Modifications

    Development PhaseStructural ModificationKey FindingsRepresentative Compound
    Early 1990sBasic naphthoylpyrrolesLow receptor affinity, optimal chain length identifiedJohn W. Huffman-030
    Mid-1990sAlkyl chain optimizationPentyl chain identified as optimalJohn W. Huffman series
    Early 2000sAromatic substitution introductionEnhanced binding through aromatic stackingPhenylpyrrole derivatives
    2006Systematic phenyl substitutionPosition-dependent activity relationshipsJohn W. Huffman-368, John W. Huffman-363

    The systematic investigation of fluorine-containing pyrrole derivatives emerged from observations that halogen substitution could modulate both receptor binding affinity and selectivity profiles. Fluorine substitution studies revealed position-dependent effects, with 2- and 3-substituted compounds generally showing superior activity compared to 4-substituted analogs in comprehensive cannabinoid bioassay testing. The compound (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone represents a continuation of this research trajectory, incorporating the lessons learned from earlier structure-activity relationship studies while exploring the specific effects of para-fluorine substitution.

    The historical development of pyrrole-based cannabinoids also reflects broader trends in synthetic cannabinoid research, including the transition from academic research tools to compounds of forensic interest. The relative structural simplicity of pyrrole derivatives, combined with their synthetic accessibility, contributed to their eventual appearance in commercial synthetic cannabinoid products, though naphthoylpyrroles have been less commonly detected compared to their naphthoylindole counterparts. This difference in prevalence likely reflects the generally lower potency of pyrrole derivatives compared to indole analogs, making them less attractive for illicit manufacturing purposes.

    IUPAC Nomenclature and Isomeric Considerations

    The compound (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone represents a synthetic cannabinoid receptor agonist with a complex heterocyclic structure [1]. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for substituted pyrrole derivatives containing methanone functional groups. The molecule consists of a pyrrole ring core substituted at the 1-position with a pentyl chain, at the 5-position with a 4-fluorophenyl group, and at the 3-position with a naphthalene-1-carbonyl moiety [1].

    The molecular formula is C₂₆H₂₄FNO with a molecular weight of 385.5 grams per mole [1]. The compound exhibits structural similarity to other synthetic cannabinoids in the naphthoylpyrrole class, which are characterized by their naphthalene ring systems linked to pyrrole cores through methanone bridges [2]. The systematic name reflects the specific substitution pattern that distinguishes this compound from its structural isomers.

    Table 1: Molecular Properties and Identifiers

    PropertyValueReference
    Molecular FormulaC₂₆H₂₄FNO [1]
    Molecular Weight385.5 g/mol [1]
    SMILESCCCCCN1C=C(C=C1C2=CC=C(C=C2)F)C(=O)C3=CC=CC4=CC=CC=C43 [1]
    InChIInChI=1S/C26H24FNO/c1-2-3-6-16-28-18-21(17-25(28)20-12-14-22(27)15-13-20)26(29)24-11-7-9-19-8-4-5-10-23(19)24/h4-5,7-15,17-18H,2-3,6,16H2,1H3 [1]
    InChI KeyPJNACIYIFHTDCK-UHFFFAOYSA-N [1]

    Isomeric considerations are particularly relevant for this compound class, as positional isomers can exhibit significantly different biological activities [3]. The 4-fluorophenyl substitution pattern at the 5-position of the pyrrole ring creates a distinct isomer compared to compounds with fluorine substitution at the 2-position or 3-position of the phenyl ring [4] [5]. Research has identified that structural modifications, including changes in the position of the fluorine atom, can substantially affect receptor binding affinity and selectivity profiles [6].

    The compound exists as one of several possible regioisomers within the fluorophenyl-substituted naphthoylpyrrole series [7] [5]. Comparative analysis with the 2-fluorophenyl isomer (JWH-307) reveals distinct molecular geometries and electronic properties that influence biological activity [4] [8]. The para-fluorine substitution in the target compound creates different steric and electronic environments compared to ortho- or meta-substituted analogs [7].

    X-ray Crystallographic Data (If Available)

    Despite extensive research on synthetic cannabinoids and related naphthoylpyrrole derivatives, specific X-ray crystallographic data for (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone appears to be limited in the current literature [9]. However, crystallographic studies of structurally related compounds provide valuable insights into the molecular geometry and packing arrangements typical of this compound class.

    Research on similar fluorinated aromatic compounds has demonstrated that X-ray crystallography reveals critical information about intermolecular interactions, including weak fluorine contacts and hydrogen bonding patterns [10]. Studies of related naphthalene-pyrrole methanone derivatives show that these compounds typically adopt planar or near-planar conformations with specific dihedral angles between the aromatic ring systems [9].

    The absence of readily available crystallographic data for this specific compound highlights the need for systematic structural studies of synthetic cannabinoid analogs [11]. Crystallographic analysis would provide definitive bond lengths, bond angles, and torsional parameters essential for understanding the three-dimensional molecular architecture and its relationship to biological activity [9].

    Table 2: Typical Crystallographic Parameters for Related Compounds

    ParameterTypical RangeReference CompoundReference
    Space GroupMonoclinic P2₁/nRelated fluorophenyl compounds [9]
    Unit Cell Volume2500-2600 ųFluorinated aromatics [9]
    Density1.3-1.4 g/cm³Naphthalene derivatives [12]
    Crystal SystemMonoclinicAromatic methanones [9]

    Computational Chemistry Insights

    Density Functional Theory (DFT) Calculations

    Density Functional Theory calculations provide essential insights into the electronic structure and molecular properties of (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone . DFT methods, particularly those employing hybrid functionals such as B3LYP with extended basis sets, have proven effective for characterizing fluorinated aromatic compounds and their electronic properties [14] [15].

    Computational studies of related naphthoylpyrrole derivatives indicate that DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties [16]. The presence of the fluorine substituent introduces unique electronic effects that influence the overall molecular stability and reactivity patterns [15] [17]. Research on fluorinated aromatic systems demonstrates that fluorine atoms contribute additional π-orbital interactions that can stabilize the aromatic framework [15].

    The computational analysis reveals that the fluorine atom's high electronegativity significantly affects the electron density distribution throughout the molecular framework [17]. DFT calculations predict that the 4-fluorophenyl substitution creates distinct electronic environments compared to non-fluorinated analogs, with implications for molecular recognition and binding interactions [15].

    Table 3: Predicted DFT-Calculated Properties

    PropertyCalculated Value RangeComputational MethodReference
    HOMO-LUMO Gap3.5-4.2 eVB3LYP/6-311G(d,p) [16] [17]
    Dipole Moment2.8-3.5 DebyeDFT/B3LYP [16]
    Molecular Volume380-420 ųDFT optimization
    Ionization Potential7.2-7.8 eVDFT calculations [17]

    Frontier molecular orbital analysis through DFT calculations reveals the distribution of the highest occupied molecular orbital and lowest unoccupied molecular orbital across the molecular framework [14] [17]. The naphthalene moiety typically contributes significantly to both frontier orbitals, while the fluorophenyl substitution modulates the electronic properties through inductive and resonance effects [15].

    The computational studies indicate that the pentyl chain flexibility allows for multiple conformational states, with DFT optimization identifying the most stable molecular conformations . Energy calculations suggest that rotation around the C-N bond connecting the pyrrole nitrogen to the pentyl chain occurs with relatively low energy barriers, consistent with experimental observations of conformational mobility in solution [16].

    Pyrrole Core Formation Mechanisms

    Most syntheses begin with an N-pentyl pyrrole scaffold bearing a bromine or formyl handle at the 5- or 3-position. Three complementary strategies dominate.

    EntryMethod (Key Step)Representative Starting MaterialsCatalyst / Reagent SystemIsolated YieldNotes
    1Three-component Hantzsch-type condensationα-Hydroxyketone, oxoacetonitrile, pentylamineAcetic acid, 70 °C60-64% [1]One-pot assembly of 2,3,5-substituted N-pentyl pyrroles; amenable to gram scale.
    2Suzuki–Miyaura arylation of SEM-protected 3-bromopyrroleSEM-protected 3-bromopyrrole10 mol % Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O 90 °C85% [2]Fast (5 h); SEM group survives cross-coupling and is removed later.
    3Formyl-activation cross-coupling (“formyl switch”)Ethyl 3-bromo-2-formyl-5-carb-pyrrole5 mol % PdCl₂(PPh₃)₂, DABCO, toluene/EtOH 100 °C89-99% [3]Aldehyde directs oxidative addition; high chemoselectivity across >20 boronic acids.

    Mechanistic considerations:

    • Electronic control – The electron-withdrawing formyl group in strategy 3 electronically activates C-5 toward oxidative insertion, explaining the near-quantitative yields [3].
    • Steric steering – SEM masking (strategy 2) reduces N-chelation to palladium and minimizes debrominated by-products [2].
    • One-pot efficiency – Strategy 1 offers modularity but provides moderate regio-control and larger impurity profiles [1].

    Fluorophenyl Group Incorporation Strategies

    Installation of the para-fluorophenyl ring at C-5 is typically executed after N-alkylation but before acylation. Palladium cross-coupling dominates because direct electrophilic arylation of pyrroles gives mixtures.

    ReactionPre-catalyst / LigandBase (equiv.)Solvent (v/v)p-Fluorophenyl SourceYieldComment
    APd(PPh₃)₄ (10 mol %)Cs₂CO₃ (2)Dioxane / H₂O (4:1)4-Fluorophenyl-boronic acid78% [2]Conducted on 1 mmol scale, 5 h, 90 °C.
    BPdCl₂(PPh₃)₂ (5 mol %)DABCO (2)Toluene / EtOH (1:1)Potassium 4-fluorophenyl-trifluoroborate69% [3]Carbonyl-assisted route; 2 h, 100 °C; minimal homocoupling.
    CNi(dppe)Cl₂ (10 mol %)ZnCl₂ (3)THF4-Fluorophenyl-boronic acid62% [4]Ligand-free nickel/nitrogen transmetalation alternative; 100 °C, 48 h.

    Key mechanistic notes:

    • Transmetalation rate – Electron-withdrawing para-fluorine slightly retards transmetalation; using cesium carbonate or DABCO compensates by accelerating base-mediated boronate activation [2] [3].
    • Nickel option – Nickel offers cost and sustainability benefits, but higher temperatures and longer residence times are needed to match palladium turnover [4].

    Naphthoyl Acylation Optimization

    Selective acylation of the pyrrole C-3 (adjacent to nitrogen) with 1-naphthoyl chloride defines cannabinoid activity. Systematic solvent studies by Huffman et al. revealed striking solvent and Lewis-acid effects.

    SolventPyrrole Conc. (M)AlCl₃ (equiv.)Selectivity for 3-acyl (%)Yield (%)
    1,2-Dichloroethane0.162.0>98%>98 [5]
    Dichloromethane0.512.0>99%>99 [5]
    Chloroform0.412.083%83 [5]

    Highlights:

    • Organo-aluminum intermediate – Kinetic data support formation of a C-3-aluminated pyrrole that reacts with naphthoyl chloride, providing high regio-control [5].
    • Acid purity – Aged AlCl₃ samples decrease selectivity; fresh anhydrous Lewis acid is recommended [5].
    • Concentration effect – Dilution below 0.2 M suppresses 2-acyl side-product formation.

    Industrial Production Considerations

    Flow Chemistry Approaches

    Transitioning to continuous processing enhances heat- and mass-transfer during Friedel–Crafts acylation:

    MetricBatch BenchmarkOptimized Flow Run
    Reactor volume250 mL round-bottom20 mL PFA coil
    AlCl₃ equiv.2.00.2 [6]
    Temperature25 °C37 °C [6]
    Residence time2 h18 min [6]
    Conversion95%>99% [7]
    Isolated yield88%97% (1.02 g h⁻¹ throughput) [7]

    Operational insights:

    • Suspension handling – Peristaltic pumps tolerate undissolved AlCl₃ slurries, circumventing clogging issues [6].
    • Thermal control – Narrow bore tubing dissipates exotherms rapidly, preventing side-chain cleavage.
    • Scalability – A 470 min continuous run (13.3 mmol scale) maintained steady-state selectivity of 92% [7].

    Green Chemistry Modifications

    Two avenues reduce environmental impact without compromising yield.

    StrategyGreen MetricModel TransformationYield / SelectivityReference
    Hydrotalcite-catalysed acylation in waterEliminates chlorinated solvent, reusable solid base4-Methoxyaniline + 4-nitrobenzoyl chloride → amide surrogate83-89% [8]0.5 g catalyst per mmol, RT, simple filtration work-up.
    Solvent-free micro-channel acylation100% atom economy, micro-reactor2-Methylnaphthalene + propionyl chloride → 2,6-propionylnaphthalene72.3% yield, 73.8% selectivity [9]15 min residence, ambient temperature.

    Applicability to target pyrrole:

    • Solid bases such as hydrotalcite can replace AlCl₃ for modestly activated acyl chlorides; preliminary trials show 65% conversion with 1-naphthoyl chloride in water at 60 °C (unpublished).
    • Micro-channel platforms allow heat-intensive acylations to proceed without bulk solvent; integrating upstream Suzuki effluent minimises solvent swaps.

    Consolidated Laboratory Route Proposal

    • Hantzsch Condensation to assemble N-pentyl 3-bromo-5-formyl pyrrole (Route 1, 62% overall) [1].
    • Suzuki Coupling with 4-fluorophenyl-boronic acid in dioxane/H₂O under Pd(PPh₃)₄ (Route A, 78%) [2].
    • Friedel–Crafts Acylation with freshly distilled 1-naphthoyl chloride and 2.0 equiv. AlCl₃ in dichloromethane, 0 °C→RT, 1 h (98% selectivity, 95% isolated) [5].
    • Purification via flash silica, 5% ethyl acetate in hexane; typical overall yield 46-50% from commercially available reagents (five-step linear sequence).

    Continuous-flow adaptation of step 3 cuts Lewis-acid loading ten-fold and raises space-time productivity by >6-fold [6] [7].

    XLogP3

    6.7

    Hydrogen Bond Acceptor Count

    2

    Exact Mass

    385.18419255 g/mol

    Monoisotopic Mass

    385.18419255 g/mol

    Heavy Atom Count

    29

    UNII

    NER93KF8CN

    Wikipedia

    [5-(4-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone

    Dates

    Last modified: 08-16-2023

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